4,4-bis(carboxymethyl)cyclohexane-1-carboxylic Acid
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Overview
Description
4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid is a chemical compound with the molecular formula C11H16O6. It is a derivative of cyclohexane, featuring three carboxylic acid groups attached to the cyclohexane ring. This compound is of interest in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid typically involves the carboxylation of cyclohexane derivatives. One common method includes the reaction of cyclohexane with carbon dioxide in the presence of a catalyst under high pressure and temperature conditions. Another approach involves the oxidation of cyclohexane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
- 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid
Comparison: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid is unique due to the presence of three carboxylic acid groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential for forming multiple hydrogen bonds and ionic interactions, making it a valuable compound in various applications.
Properties
CAS No. |
6670-44-6 |
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Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O6/c12-8(13)5-11(6-9(14)15)3-1-7(2-4-11)10(16)17/h7H,1-6H2,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
FJPATRZRCOLKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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